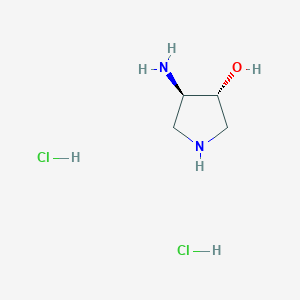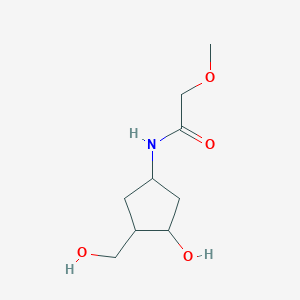
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide, also known as CPP-115, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). It is a potent and selective inhibitor of the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA in the brain. CPP-115 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Protective Groups in Peptide Synthesis
The 4-methoxybenzyloxymethyl (MBom) group is introduced for sulfhydryl protection of Cys in combination with Fmoc chemistry, showcasing its role in peptide synthesis. It significantly suppresses racemization of Cys during incorporation mediated by phosphonium or uronium reagents and reduces racemization of the C-terminal Cys linked to a hydroxyl resin during repetitive base treatment, compared to trityl (Trt) and acetamidomethyl (Acm) groups. This highlights the chemical's importance in enhancing peptide synthesis fidelity (H. Hibino & Y. Nishiuchi, 2012).
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs, exemplifying the compound's utility in chemoselective acetylation processes. Its application in creating specific drug intermediates through enzymatic catalysis indicates its relevance in developing pharmacologically active compounds (Deepali B Magadum & G. Yadav, 2018).
Glycosylation of Proteins
2-Imino-2-methoxyethyl 1-thioglycosides serve as new reagents for attaching sugars to proteins, demonstrating the compound's role in biochemical modifications and therapeutic applications. This process is crucial for modifying protein functions and enhancing drug delivery mechanisms (Y. Lee, C. Stowell & M. Krantz, 1976).
Synthesis and Pharmacological Assessment
The synthesis of novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents underscores the compound's versatility in medicinal chemistry. This research indicates the potential for developing new therapeutic agents based on structural modifications of the acetamide group (P. Rani et al., 2016).
properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-14-5-9(13)10-7-2-6(4-11)8(12)3-7/h6-8,11-12H,2-5H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFJLFDSNOHZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CC(C(C1)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

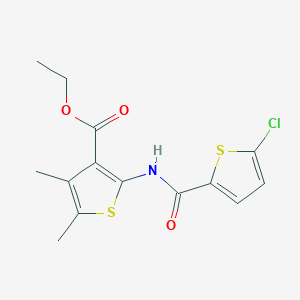
![ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2641218.png)
![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2641219.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid](/img/structure/B2641220.png)

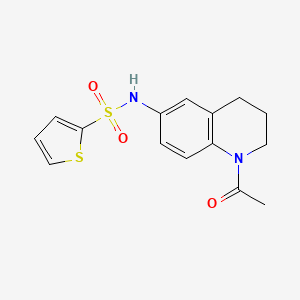

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2641228.png)
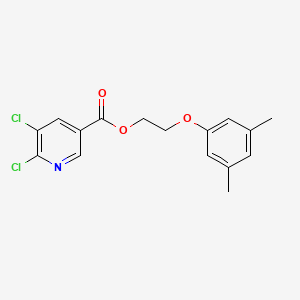

![2-(tetrahydrofuran-2-yl)-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2641236.png)
